molecular formula C9H11N3O B13303476 N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide

N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide

Cat. No.: B13303476
M. Wt: 177.20 g/mol
InChI Key: WDXZAIXUWMXKSJ-UHFFFAOYSA-N
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Description

N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide is a cyclopenta[b]pyridine derivative characterized by a hydroxyimidamide functional group at the 2-position of the fused bicyclic system.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N'-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboximidamide

InChI

InChI=1S/C9H11N3O/c10-9(12-13)8-5-4-6-2-1-3-7(6)11-8/h4-5,13H,1-3H2,(H2,10,12)

InChI Key

WDXZAIXUWMXKSJ-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C1)N=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • Cyclopropanecarboximidamide hydrochloride (CAS: 51285-13-3)
  • 2,3-Cyclopenteno pyridine derivatives
  • Potassium carbonate (K₂CO₃)
  • Organic solvents such as chloroform, ethanol, or methanol
  • Refluxing agents and inert atmospheres (argon)

Typical Procedure

The synthesis often involves refluxing a mixture of cyclopropanecarboximidamide hydrochloride with heterocyclic intermediates in an alcohol solvent, in the presence of potassium carbonate, to facilitate amidine formation and cyclization.

Example:

  • Dissolve 2,3-cyclopenteno pyridine (0.50 mmol) in chloroform.
  • Add cyclopropanecarboximidamide hydrochloride (2.54 g, 21.0 mmol) and potassium carbonate (8.02 g).
  • Reflux under argon for approximately 20 hours.
  • Post-reaction, phase separation, drying, and crystallization yield the target compound.

Reaction Conditions and Yields

Condition Solvent Temperature Time Yield
Reflux Ethanol/Chloroform 80°C 20 hours ~72%

This method emphasizes the importance of inert atmospheres and controlled pH conditions to optimize yields and purity.

Oxidative Cyclization and Heterocyclic Formation

Another prominent approach involves oxidative cyclization of precursor heterocycles, such as 2,3-cyclohexenopyridines, to form the cyclopenta[b]pyridine core.

Oxidation of Cyclopentene Derivatives

  • Using oxidants like tert-butyl hydroperoxide (t-BuOOH) or acetic acid derivatives.
  • Catalysts such as manganese(II) triflate (Mn(OTf)₂) facilitate oxidation.
  • The reaction typically proceeds at ambient temperature (~25°C) over 24 hours.

Example:

  • React 2,3-cyclopentene pyridine with Mn(OTf)₂ and BHT (butylated hydroxytoluene) in water.
  • Add t-BuOOH slowly, stir for 24 hours.
  • Isolate the oxidized heterocycle via extraction and purification.

Reaction Parameters and Yield

Reagent Solvent Temperature Duration Yield
t-BuOOH Water/CH₂Cl₂ 25°C 24 hours ~98%

This oxidative strategy efficiently introduces oxygen functionalities, leading to the formation of the desired heterocyclic framework.

Cyclocondensation with Propanedinitrile

This method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile (malononitrile derivatives), catalyzed by sodium alkoxide.

General Protocol

  • Mix 2,5-diarylidenecyclopentanone (0.02 mol) with sodium alkoxide (sodium ethoxide or sodium methoxide) and propanedinitrile.
  • Reflux the mixture at 80°C for 1 hour in ethanol or methanol.
  • After cooling, the reaction mixture is diluted with water, and the product is isolated via filtration and crystallization.

Example of Synthesis

  • Dissolve 5.24 g of 2,5-bis(2-pyridinylmethylene)cyclopentanone in ethanol.
  • Add 1.36 g of sodium ethoxide and 1.32 g of propanedinitrile.
  • Reflux at 80°C for 1 hour.
  • The resulting heterocyclic compound, this compound, can be obtained with yields around 72%.
Reaction Parameter Reflux Solvent Time Yield
Sodium ethoxide Ethanol 80°C 1 hour 72%

Hydrolysis and N-Hydroxy Functionalization

The final step often involves hydrolysis of nitrile groups or imidamide intermediates, followed by hydroxylation to introduce the N'-hydroxy group.

Hydrolysis Conditions

  • Acidic or basic hydrolysis using hydrochloric acid or sodium methylate.
  • Conducted in methanol or water at room temperature or mild heating.
  • Ensures conversion of nitrile groups to amidoxime functionalities, forming the N'-Hydroxy derivative.

Example

  • React the nitrile precursor with sodium methylate in methanol at 20°C for 18 hours.
  • Adjust pH with hydrochloric acid, precipitate, and purify the product.

Summary of Key Reaction Parameters and Yields

Method Reagents Solvent Temperature Time Typical Yield
Amidination & Cyclization Cyclopropanecarboximidamide hydrochloride, heterocyclic precursors Ethanol, chloroform 80°C 20 hours 72%
Oxidative Cyclization Mn(OTf)₂, t-BuOOH Water/CH₂Cl₂ 25°C 24 hours 98%
Cyclocondensation Diarylidenecyclopentanone, sodium alkoxide, propanedinitrile Ethanol/Methanol 80°C 1 hour 72%

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and coordinate with metal ions, thereby inhibiting enzyme activity or altering receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • BPMS () shares the carboximidamide motif but features a larger heteroaromatic system, enabling distinct enzyme interactions .

DBH Inhibition :

  • BPMS () demonstrates potent DBH inhibition (low IC50 values) and blood-brain barrier (BBB) penetration, making it a candidate for hypertension and cardiac hypertrophy management .

Antimicrobial and Anticancer Potential:

  • Their aromatic substituents (e.g., thienyl, bromophenyl) are common in antimicrobial agents, implying possible utility in this domain .

Biological Activity

N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N2O, characterized by a cyclopentane ring fused with a pyridine structure and an imidamide functional group. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit various enzymes, including kinases and phosphatases, which play crucial roles in cellular signaling pathways.
  • Receptor Modulation : These compounds can interact with specific receptors, modulating their activity and influencing downstream signaling cascades.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Activity Type Observed Effects Reference
Enzyme InhibitionInhibition of protein kinases
Antioxidant ActivityReduction of oxidative stress markers
Receptor InteractionModulation of neurotransmitter receptors

Case Studies

  • Inhibition of Protein Kinases : A study demonstrated that derivatives similar to this compound showed selective inhibition against specific protein kinases such as AURKB and CLK2. These findings suggest potential applications in cancer therapy due to the role of these kinases in tumorigenesis .
  • Antioxidant Properties : In a model assessing oxidative stress in neuronal cells, compounds with structural similarities exhibited significant reductions in reactive oxygen species (ROS) levels. This suggests a protective effect against neurodegenerative diseases .
  • Neurotransmitter Modulation : Research indicated that related compounds can modulate dopamine receptor activity, which may have implications for treating disorders such as Parkinson's disease and schizophrenia .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide?

  • Methodological Answer : Microwave-assisted synthesis is a key approach, where pyridine-2-carboximidamide reacts with cyclopenta[b]pyridine derivatives under triethylamine (Et₃N) catalysis. Reaction optimization includes short microwave irradiation times (e.g., 10 minutes) and controlled temperatures to achieve moderate yields (e.g., 14%) . Alternative methods involve oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene to stabilize the cyclopenta[b]pyridine core .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer :

  • Elemental Analysis : Quantify C, H, N, and S content via combustion analysis. For example, discrepancies between theoretical (e.g., C: 74.23%) and experimental (e.g., C: 74.43%) values may arise due to incomplete purification or hygroscopicity .
  • Spectroscopy :
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=O stretches at ~1650 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm cyclopenta[b]pyridine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and carboximidamide substituents (δ 8.0–8.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data in elemental analysis?

  • Methodological Answer :

  • Purification : Use column chromatography or recrystallization to remove impurities (e.g., unreacted starting materials or solvents) that skew elemental ratios .
  • Advanced Techniques : Validate purity via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Case Study : For cyclopenta[b]pyridine derivatives, sulfur content discrepancies (theoretical: 10.43% vs. experimental: 10.54%) were resolved by repeating combustion analysis under anhydrous conditions .

Q. What experimental design considerations are critical for optimizing the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., sulfanyl, cyano) at the 2-position of the cyclopenta[b]pyridine core to modulate electronic properties and steric effects. For example, 2-sulfanyl derivatives act as versatile intermediates for fused heterocycles (e.g., azolo-pyridines) with potential antiviral or anticancer activity .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation and optimize reaction stoichiometry (e.g., molar ratios of carboximidamide to cyclopenta[b]pyridine precursors) .

Q. How can researchers analyze and interpret conflicting spectral data in structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, crystallographic studies of related carboximidamide derivatives confirm planar geometry and hydrogen-bonding networks .
  • Dynamic Effects : Account for tautomerism or conformational flexibility in solution (e.g., equilibrium between keto-enol forms) that may obscure NMR peak assignments .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with substitutions at the hydroxyimino (-NHOH) group to assess hydrogen-bonding interactions with biological targets .
  • Biological Assays : Pair synthetic efforts with in vitro testing (e.g., enzyme inhibition, cytotoxicity) to identify key pharmacophores. For example, cyclopenta[b]pyridine carboximidamides have been explored as capsid effectors in antiviral research .

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